

The Crystal Structure of Ptilolite: A Technical Guide to Mordenite and Clinoptilolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ptilolite*

Cat. No.: *B082007*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "**Ptilolite**" is an archaic designation in mineralogy, historically used to refer to the zeolite mineral now known as Mordenite. The name "**Ptilolite**" is derived from the Greek words "ptilon" (feather) and "lithos" (stone), describing its common feather-like or fibrous formations. In some contexts, "**Ptilolite**" has also been associated with another important zeolite, Clinopt**tilolite**. This guide provides a detailed technical overview of the crystal structures of both Mordenite and Clinopt**tilolite**, reflecting the contemporary understanding of these materials.

Mordenite: The True Identity of Ptilolite

Mordenite is a high-silica zeolite widely utilized as an adsorbent and catalyst in the petrochemical industry.[1] Its robust crystalline framework, characterized by a unique pore structure, underpins its valuable physicochemical properties.

Crystallographic Data for Mordenite

The crystal structure of Mordenite was first elucidated by Meier in 1961.[2] It possesses an orthorhombic crystal system. The key crystallographic parameters are summarized in the table below.

Parameter	Value
Chemical Formula	$(\text{Na}_2, \text{Ca}, \text{K}_2)_4(\text{Al}_8\text{Si}_{40})\text{O}_{96} \cdot 28\text{H}_2\text{O}$ [1]
Crystal System	Orthorhombic [2]
Space Group	Cmcm (No. 63) or Cmc2 ₁ (No. 36) [2] [3]
Unit Cell Dimensions	$a = 18.11 \text{ \AA}$, $b = 20.53 \text{ \AA}$, $c = 7.528 \text{ \AA}$ [4]
Cell Angles	$\alpha = 90^\circ$, $\beta = 90^\circ$, $\gamma = 90^\circ$ [4]
Framework Density	$17.2 \text{ T}/1000 \text{ \AA}^3$ (T = Si or Al) [5]

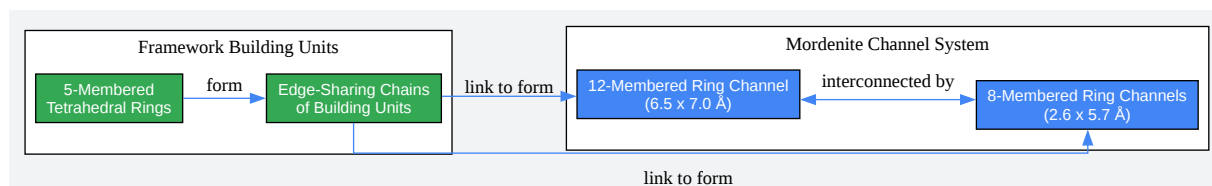
Atomic Coordinates of Mordenite

The following table details the atomic coordinates for Mordenite, based on the refinement by Gramlich (1971).[\[4\]](#) The structure consists of a framework of silicon, aluminum, and oxygen atoms, with sodium cations and water molecules occupying the channels.

Atom	x	y	z
Na1	0.0000	0.5000	0.0000
Na2	0.0000	0.4335	0.7500
Si1	0.1990	0.4277	0.5418
Si2	0.1966	0.1909	0.5454
Si3/Al3	0.0871	0.3840	0.2500
Si4/Al4	0.0866	0.2280	0.2500
O1	0.1232	0.4170	0.4292
O2	0.1226	0.1946	0.4262
O3	0.2632	0.3776	0.4887
O4	0.0974	0.3057	0.2500
O5	0.1694	0.1946	0.7500
O6	0.1769	0.4212	0.7500
O7	0.2324	0.5000	0.5000
O8	0.2500	0.2500	0.5000
O9	0.0000	0.4071	0.2500
O10	0.0000	0.2061	0.2500
H ₂ O1	0.0400	0.3030	0.7500
H ₂ O2	0.0000	0.1810	0.7500
H ₂ O3	0.0000	0.0940	0.5020
H ₂ O4	0.1090	0.0300	0.7500
H ₂ O5	0.0000	-0.0090	0.2500

Structural Features of Mordenite

The framework of Mordenite is characterized by a system of channels defined by rings of tetrahedrally coordinated silicon and aluminum atoms.[2] This unique topology is responsible for its molecular sieving properties.



[Click to download full resolution via product page](#)

Mordenite's channel structure and building units.

Clinoptilolite: A Related Zeolite

Clinoptilolite is another prominent natural zeolite that has sometimes been associated with the term "**Ptilolite**". It shares some structural similarities with Mordenite but possesses a distinct crystal structure and composition.

Crystallographic Data for Clinoptilolite

Clinoptilolite belongs to the monoclinic crystal system and is part of the heulandite group of zeolites.[6] Its crystallographic data are presented below.

Parameter	Value
Chemical Formula	$(\text{Na}, \text{K}, \text{Ca})_{2-3} \text{Al}_3 (\text{Al}, \text{Si})_2 \text{Si}_{13} \text{O}_{36} \cdot 12\text{H}_2\text{O}$
Crystal System	Monoclinic[7]
Space Group	C2/m (No. 12), C2 (No. 5), or Cm (No. 8)[6]
Unit Cell Dimensions	$a = 17.662 \text{ \AA}$, $b = 17.911 \text{ \AA}$, $c = 7.407 \text{ \AA}$
Cell Angles	$\alpha = 90^\circ$, $\beta = 116.4^\circ$, $\gamma = 90^\circ$

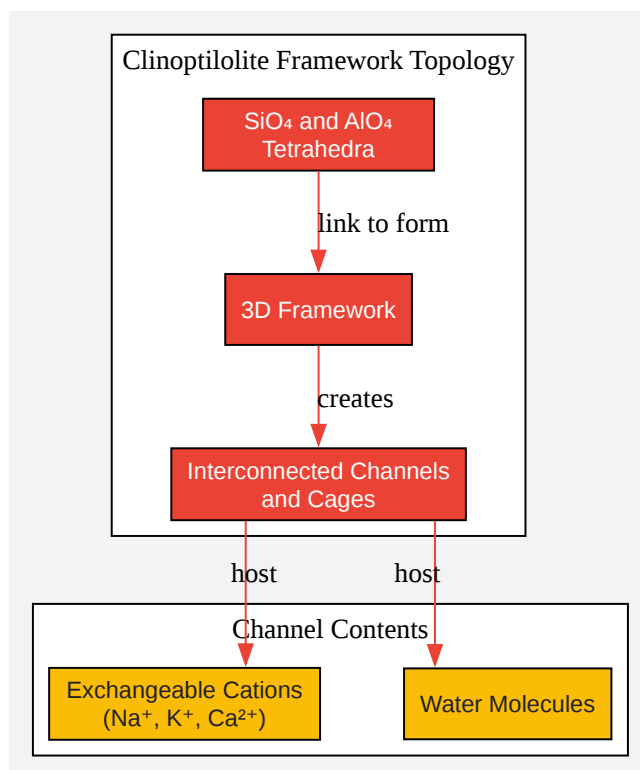
Atomic Coordinates of Clinoptilolite-Ca

The following atomic coordinates are for a calcium-dominant Clinoptilolite, as determined by Koyama and Takeuchi (1977).

Atom	x	y	z
Ca	0.2660	0.0000	0.3540
K	0.0000	0.0000	0.5000
Na	0.3500	0.1780	0.0210
Si1	0.0888	0.1166	0.2222
Al2/Si2	0.0877	0.3117	0.2182
Si3	0.2290	0.2084	0.0197
Si4	0.3803	0.1130	0.3879
Al5/Si5	0.3758	0.3148	0.3838
O1	0.0751	0.1172	0.4137
O2	0.0768	0.1895	0.1257
O3	0.0000	0.0792	0.1470
O4	0.1601	0.0734	0.1781
O5	0.3090	0.0729	0.3015
O6	0.4497	0.0772	0.3340
O7	0.3809	0.1882	0.2970
O8	0.1583	0.2482	0.0463
O9	0.3079	0.2471	0.4079
O10	0.2312	0.1517	0.8520
H ₂ O1	0.2030	0.0930	0.6120
H ₂ O2	0.4490	0.0000	0.0400
H ₂ O3	0.1510	0.0000	0.8930
H ₂ O4	0.5000	0.1590	0.5000

Structural Framework of Clinoptilolite

The framework of Clinoptilolite is composed of a three-dimensional network of silica and alumina tetrahedra, creating a system of interconnected channels and cavities that can accommodate water molecules and exchangeable cations.[8]



[Click to download full resolution via product page](#)

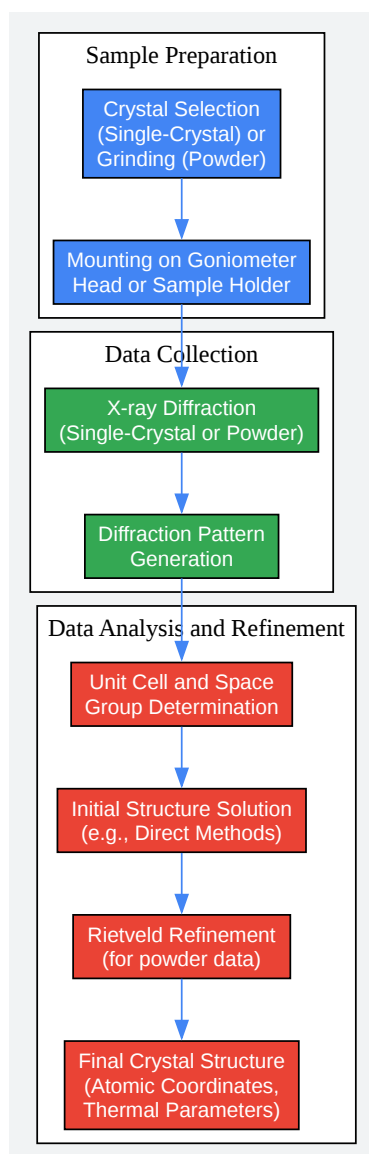
Schematic of the Clinoptilolite framework structure.

Experimental Determination of Crystal Structure

The determination of the crystal structures of zeolites like Mordenite and Clinoptilolite primarily relies on X-ray diffraction (XRD) techniques. Both single-crystal and powder XRD methods are employed, with the latter often coupled with Rietveld refinement for detailed structural analysis.

Experimental Workflow for Crystal Structure Determination

The general workflow for determining the crystal structure of a zeolite is outlined below.



[Click to download full resolution via product page](#)

General workflow for zeolite crystal structure determination.

Key Methodologies

- **Single-Crystal X-ray Diffraction:** This technique provides the most accurate and detailed structural information. A single crystal of the zeolite is mounted on a goniometer and rotated in an X-ray beam. The resulting diffraction pattern is used to determine the unit cell parameters, space group, and the precise positions of all atoms within the crystal lattice.
- **Powder X-ray Diffraction (PXRD):** PXRD is used when suitable single crystals are not available. A finely ground powder of the zeolite is exposed to an X-ray beam, producing a

characteristic diffraction pattern. This pattern serves as a fingerprint for the material and can be used for phase identification and quantitative analysis.

- Rietveld Refinement: This powerful computational method is used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and instrumental factors, to achieve the best possible fit.[3][6] This method is particularly useful for complex multiphase samples and for determining the quantitative abundance of different crystalline phases.[3]

In conclusion, while the term "**Ptilolite**" is no longer in scientific use, the minerals it once described, **Mordenite** and **Clinoptilolite**, are of significant scientific and industrial importance. Their complex and well-defined crystal structures, determined through meticulous experimental techniques, are the key to their diverse applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. IZA Commission on Natural Zeolites [iza-online.org]
- 3. scispace.com [scispace.com]
- 4. america.iza-structure.org [america.iza-structure.org]
- 5. MOR: Type Material [america.iza-structure.org]
- 6. thraceanzeolite.gr [thraceanzeolite.gr]
- 7. Clinoptilolite-Ca Mineral Data [webmineral.com]
- 8. kaycantest.com [kaycantest.com]
- To cite this document: BenchChem. [The Crystal Structure of Ptilolite: A Technical Guide to Mordenite and Clinoptilolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082007#what-is-the-crystal-structure-of-ptilolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com